molecular formula C13H17NO4 B8631282 2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]- CAS No. 89929-99-7

2H-Pyran, tetrahydro-2-[(2-methyl-3-nitrophenyl)methoxy]-

Cat. No. B8631282
CAS RN: 89929-99-7
M. Wt: 251.28 g/mol
InChI Key: NHEFVHXEKGFINA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04426524

Procedure details

A solution of 100 g (0.598 mol) of 2-methyl-3-nitrophenylmethanol, 75.5 g (0.897 mol) of dihydropyran, and 15.0 g (0.06 mol) of the pyridinium salt of 4-methylbenzenesulfonic acid in 1 L of methylene chloride was stirred at ambient temperature for 24 hours. The reaction mixture was washed with two portions of 200 mL each of a saturated aqueous solution of sodium chloride, dried with magnesium sulfate, filtered, and the filtrate concentrated under reduced pressure to give a residual oil. The oil was subjected to column chromatography on silica gel, eluting with methylene chloride. The appropriate fractions were combined and concentrated under reduced pressure to give a residual oil. The oil was dissolved in 1 L of toluene, and was stirred in a Morton flask for 19 hours in the presence of 5 g of powdered Raney nickel. The mixture was filtered, and the filtrate concentrated under reduced pressure to give 147.8 g of 3-nitro-2-methylbenzenemethanol tetrahydropyranyl ether.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
75.5 g
Type
reactant
Reaction Step One
[Compound]
Name
pyridinium salt
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step Two
Quantity
5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:11][OH:12].[O:13]1[CH:18]=[CH:17][CH2:16][CH2:15][CH2:14]1.CC1C=CC(S(O)(=O)=O)=CC=1>C(Cl)Cl.C1(C)C=CC=CC=1.[Ni]>[O:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH:14]1[O:12][CH2:11][C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]=1[CH3:1]

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
CC1=C(C=CC=C1[N+](=O)[O-])CO
Name
Quantity
75.5 g
Type
reactant
Smiles
O1CCCC=C1
Name
pyridinium salt
Quantity
15 g
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC=C(C=C1)S(=O)(=O)O
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
5 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The reaction mixture was washed with two portions of 200 mL each of a saturated aqueous solution of sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residual oil
WASH
Type
WASH
Details
eluting with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give a residual oil
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
O1C(CCCC1)OCC1=C(C(=CC=C1)[N+](=O)[O-])C
Measurements
Type Value Analysis
AMOUNT: MASS 147.8 g
YIELD: CALCULATEDPERCENTYIELD 98.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.